

Panduratin A: A Comprehensive Technical Review of Its Bioactivities and Mechanisms

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Panduratin A is a natural chalcone derivative isolated from the rhizomes of Boesenbergia rotunda (fingerroot), a plant native to Southeast Asia.[1] This compound has garnered significant scientific interest due to its diverse and potent pharmacological activities. Extensive research has demonstrated its potential as an anticancer, anti-inflammatory, antiviral, and antioxidant agent.[1][2] This technical guide provides a comprehensive literature review and summary of the multifaceted bioactivities of **Panduratin A**, with a focus on quantitative data, detailed experimental methodologies, and the underlying molecular signaling pathways.

Core Biological Activities: Quantitative Data

The biological efficacy of **Panduratin A** has been quantified across numerous studies, primarily through the determination of half-maximal inhibitory concentration (IC50) and half-maximal cytotoxic concentration (CC50) values. These data are crucial for comparing its potency across different cell lines and viruses and are summarized below.

Anticancer Activity

Panduratin A has demonstrated significant cytotoxic effects against a variety of cancer cell lines. The tables below summarize the reported IC50 values.



Cell Line	Cancer Type	IC50 (μM)	IC50 (µg/mL)	Citation
A549	Non-small cell lung cancer	10.8	4.4	[3]
A549	Non-small cell lung cancer	-	6.03 ± 0.21	[1]
H1975	Non-small cell lung cancer	-	5.58 ± 0.15	[1]
MCF-7	Breast cancer	15	-	[4]
HUVEC	Human umbilical vein endothelial cells	6.91 ± 0.85	-	[5]

Note: Conversion between μM and $\mu g/mL$ can be performed using the molecular weight of **Panduratin A** (406.5 g/mol).

Antiviral Activity

Panduratin A has shown promising antiviral activity, particularly against SARS-CoV-2.

Virus	Cell Line	IC50 (μM)	CC50 (µM)	Citation
SARS-CoV-2	iPSC-derived Cardiomyocytes	0.8 - 1.6	10.09	[2][6]
SARS-CoV-2	Vero E6	0.81	14.71	[7]
SARS-CoV-2	Calu-3	2.04	43.92	[7]
SARS-CoV-2 (post-infection)	Calu-3	0.53	-	[7]

Anti-inflammatory Activity

The anti-inflammatory properties of **Panduratin A** have been quantified by its ability to inhibit key inflammatory mediators.



Inhibited Mediator	Cell Line	IC50 (μM)	Citation
Nitric Oxide (NO)	RAW264.7	0.175	
Prostaglandin E2 (PGE2)	RAW264.7	0.0195	

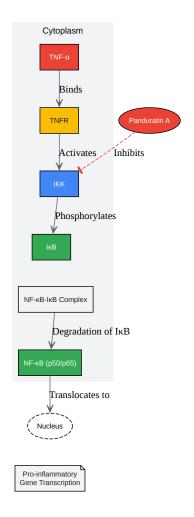
Key Signaling Pathways Modulated by Panduratin A

Panduratin A exerts its biological effects by modulating several critical intracellular signaling pathways. The following diagrams, generated using Graphviz, illustrate the key interactions of **Panduratin A** within these pathways.

NF-kB Signaling Pathway

Panduratin A is a potent inhibitor of the NF-κB signaling pathway, which is a key regulator of inflammation and cell survival.[3][8] It prevents the degradation of IκB, thereby inhibiting the nuclear translocation of the p50/p65 heterodimer.[8]





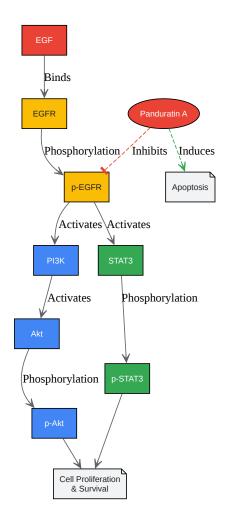
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Panduratin A inhibits the NF-κB signaling pathway.

EGFR/STAT3/Akt Signaling Pathway

In non-small cell lung cancer (NSCLC) cells, **Panduratin A** has been shown to inhibit the phosphorylation of EGFR and its downstream effectors, STAT3 and Akt, leading to the induction of apoptosis.[1][9]





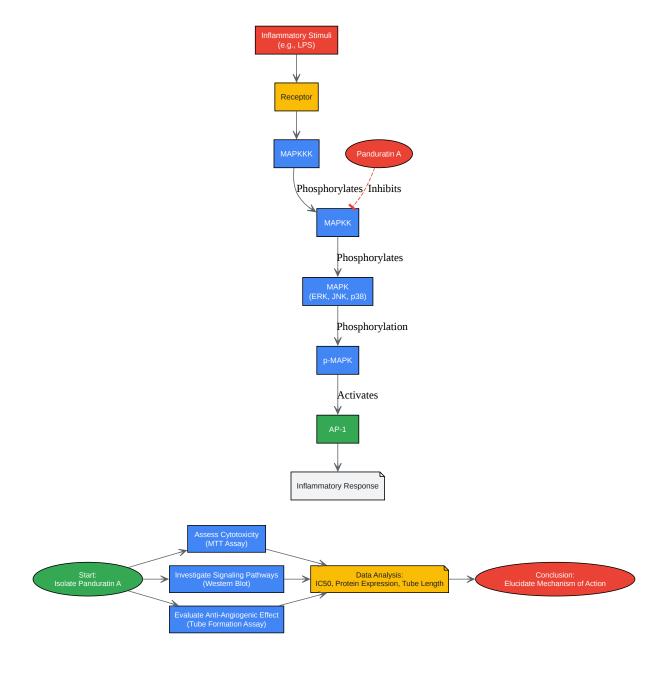
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Inhibition of the EGFR/STAT3/Akt pathway by **Panduratin A**.

MAPK Signaling Pathway

Panduratin A has also been reported to suppress the mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in inflammation and osteoclastogenesis.[10]





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Foundational & Exploratory





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